Clarithromycin M8

Antimicrobial Susceptibility Haemophilus influenzae Macrolide Metabolite

Researchers modeling in vivo clarithromycin efficacy face inaccurate results when omitting its active metabolite. Clarithromycin M8 provides the exact solution for regulatory-compliant bioequivalence studies and pharmacodynamic models. - Synergistic activity: Exhibits a two-fold MIC reduction and doubles the post-antibiotic effect against H. influenzae compared to the parent drug alone. - Intracellular accumulation: Achieves concentrations 18-180 times plasma levels in macrophages, critical for MAC infection research. - Assay validation: Supplied with comprehensive analytical data to support LC-MS/MS method development for therapeutic drug monitoring.

Molecular Formula C30H55NO11
Molecular Weight 605.76
Cat. No. B1165052
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameClarithromycin M8
Molecular FormulaC30H55NO11
Molecular Weight605.76
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Clarithromycin M8 Reference Standard


Clarithromycin M8, formally known as 14-(R)-hydroxyclarithromycin, is the principal active metabolite of the macrolide antibiotic clarithromycin, formed in vivo via first-pass hepatic metabolism predominantly by the cytochrome P450 CYP3A4 isozyme [1]. This semi-synthetic derivative retains a similar 50S ribosomal binding mechanism and exhibits a broad antimicrobial spectrum. As an analytical reference standard, it possesses a molecular weight of 605.76 g/mol and a chemical formula of C30H55NO11 [2]. Its significance in procurement stems from its distinct and quantifiable contribution to the overall antimicrobial efficacy and pharmacokinetic profile of clarithromycin, which cannot be replicated by the parent drug alone or other macrolide analogs [3].

Non-Substitutability of Clarithromycin M8


The simple procurement of clarithromycin cannot be considered a functional equivalent to the combined therapeutic effect of clarithromycin and its active metabolite M8. In vivo, clarithromycin exhibits saturable metabolism, leading to a dynamic ratio of parent to metabolite that shifts with dosage [1]. Critically, the 14-hydroxy metabolite is not simply a less active byproduct; it possesses a distinct, pathogen-specific activity profile and demonstrates pharmacokinetic behaviors, including tissue penetration, that differ significantly from the parent compound [2]. Most importantly, the in vitro and in vivo antimicrobial effect against certain pathogens is not merely additive but synergistic, meaning that the efficacy of the combination cannot be predicted or achieved by increasing the dose of clarithromycin alone [3]. Therefore, analytical reference standards of M8 are essential for bioequivalence studies, therapeutic drug monitoring, and research seeking to accurately model in vivo efficacy.

Clarithromycin M8 Evidence Comparison


Enhanced Intrinsic Activity Against H. influenzae

Against H. influenzae, a key respiratory pathogen, Clarithromycin M8 (14-hydroxyclarithromycin) demonstrates significantly greater intrinsic antimicrobial activity than the parent drug clarithromycin. The metabolite's potency is superior, which has direct implications for susceptibility breakpoints [1].

Antimicrobial Susceptibility Haemophilus influenzae Macrolide Metabolite

Synergistic MIC Reduction

The combination of clarithromycin and its M8 metabolite exhibits synergistic activity against H. influenzae, resulting in a significant reduction in the minimum inhibitory concentration (MIC) compared to either compound alone. This demonstrates a biological interaction that cannot be achieved by simply increasing the concentration of a single agent [1]. Further studies confirm this effect, showing a similar fold-reduction in MIC for the combination [2].

Synergy MIC Haemophilus influenzae Combination Therapy

Superior In Vivo Efficacy in Otitis Media

In a gerbil model of H. influenzae otitis media, Clarithromycin M8 alone demonstrated superior in vivo efficacy compared to the parent compound clarithromycin. Furthermore, the combination of the two agents was synergistic or additive in reducing bacterial counts in the middle ear, confirming the translational relevance of in vitro findings [1].

In Vivo Efficacy Otitis Media Animal Model Haemophilus influenzae

Intracellular Accumulation in Alveolar Macrophages

Clarithromycin M8 achieves extraordinarily high and therapeutically relevant concentrations within human alveolar macrophages, the primary site of infection for intracellular respiratory pathogens like Mycobacterium avium complex and Legionella pneumophila. The metabolite is concentrated many times over in these immune cells compared to plasma levels [1].

Pharmacokinetics Tissue Penetration Alveolar Macrophages Intracellular Pathogens

Clarithromycin M8 Application Scenarios


Bioanalytical Method for Bioequivalence Studies

Given the synergistic and additive effects of clarithromycin M8, accurate quantification of both parent and metabolite is required by regulatory agencies like the FDA for bioequivalence studies of generic clarithromycin formulations. The specific quantitative differences in activity [1] and the dynamic ratio of parent to metabolite [2] make the M8 reference standard essential for developing and validating LC-MS/MS assays [3].

In Vitro Pharmacodynamic Modeling of Macrolide Combinations

Research aiming to accurately model the in vivo efficacy of clarithromycin against pathogens like H. influenzae must include Clarithromycin M8. Studies show that the combination produces a post-antibiotic effect twice as long as clarithromycin alone [1] and a two-fold reduction in MIC [2]. Therefore, any in vitro pharmacodynamic model, such as a hollow-fiber infection model, will fail to replicate clinical reality if it relies solely on the parent drug.

Intracellular Pathogen Eradication Studies

For studies focused on the treatment of infections caused by intracellular pathogens such as Mycobacterium avium complex (MAC), the pronounced accumulation of Clarithromycin M8 within human macrophages—at concentrations 18 to 180 times that of plasma—is a critical differentiator [3]. Procuring the M8 reference standard is therefore necessary for any research attempting to correlate intracellular drug concentrations with bactericidal activity or for developing new formulations aimed at enhancing intracellular delivery.

Clinical Pharmacology and TDM

The saturable metabolism of clarithromycin to its M8 metabolite [2] means that the parent-to-metabolite ratio is not constant and varies with dose and individual patient factors. In clinical pharmacology studies or TDM programs for optimizing therapy in complex patients, quantifying Clarithromycin M8 levels is essential. Using the parent drug concentration alone provides an incomplete picture of the active drug burden at the site of infection, potentially leading to suboptimal dosing decisions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for Clarithromycin M8

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.